molecular formula C18H34O2 B013421 (E)-11-Hexadecenyl acetate CAS No. 56218-72-5

(E)-11-Hexadecenyl acetate

Cat. No. B013421
CAS RN: 56218-72-5
M. Wt: 282.5 g/mol
InChI Key: BTKXLQSCEOHKTF-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(E)-11-Hexadecenyl acetate” involves complex biochemical processes. For instance, the biosynthesis of the sex pheromone component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth involves ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid .

Scientific Research Applications

  • Pheromone Control in Agriculture

    (E)-11-Hexadecenyl acetate is used in enhancing pheromone control of pests like the lightbrown apple moth, facilitating more sensitive detection and control strategies (El-Sayed et al., 2011). Similarly, it is effective in controlling the olive pest Palpita unionalis, disrupting their mating process and reducing moth populations and fruit damage (Hegazi et al., 2007).

  • Insect Communication Studies

    Research on (E)-11-Hexadecenyl acetate has contributed to understanding the chemical communication in insects. For instance, it is produced by male hairpencil glands of Heliothis virescens, a species of Noctuidae, and is involved in the biosynthesis of hexadecanol and octa (Teal & Tumlinson, 2005).

  • Behavioral and Olfactory Studies

    The compound acts as an agonist in Helicoverpa assulta, while its variant, (Z)-11-hexadecenyl acetate, acts as an antagonist in Helicoverpa armigera (Xu et al., 2016). It is also used for chemotaxonomic purposes in studies of New Zealand Tortricinae moth species (Foster & Dugdale, 1988).

  • Attractant in Pest Management

    As a major component of the natural sex pheromone of female Sceliodes cordalis, it acts as a potent field attractant for males, aiding in pest management (Clearwater et al., 1986).

properties

IUPAC Name

[(E)-hexadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXLQSCEOHKTF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860497
Record name (11E)-Hexadec-11-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-11-Hexadecenyl acetate

CAS RN

56218-72-5
Record name 11-Hexadecen-1-ol, acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11E)-Hexadec-11-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
Y Tamaki, K Kawasaki, H Yamada… - Applied Entomology …, 1977 - jstage.jst.go.jp
Compound A2 was co-chromatographed with a 1: 1 mixture of (Z)-and (E)-ll-hcxadecenals, and compound B2 with al: 1 mixture of (Z)-and (E)-ll-hexadecenyl acetates. An increase in …
Number of citations: 132 www.jstage.jst.go.jp
NE GUNAWARDENA - Journal of the National Science Foundation of …, 1992 - dl.nsf.ac.lk
(E)-11-Hexadecenyl acetate, the female sex phero~ one, of Leucinodesi, orbonalis, the shoot and pod borer of brinjal plant (egg plant, SoIanunr ntelongena), has been synthesized in …
Number of citations: 9 dl.nsf.ac.lk
NE Gunawardena - 1993 - dl.nsf.gov.lk
Abstncl: Before commencing field application, the attractiveness of@-11-hexadccenyl acetate (HDA), the female sex pheromone of the brinjal pest, Leucinodcc od was evaluated in …
Number of citations: 3 dl.nsf.gov.lk
AM El-Sayed, VJ Mitchell, LAM Manning… - Journal of chemical …, 2011 - Springer
The composition of the sex pheromone gland of the lightbrown apple moth, Epiphyas postvittana (Walker) was re-investigated. In addition to the two previously identified compounds, (E)…
Number of citations: 43 link.springer.com
AM El-Sayed, LAM Manning - Journal of Chemical Ecology, 2022 - Springer
The pink grass worm, Tmetolophota atristriga (Walker), is an endemic New Zealand noctuid moth species that is abundant throughout the North and South Islands. The larvae are minor …
Number of citations: 1 link.springer.com
Q Yan, A Fu**o, H Naka, SL Dong, T Ando - Journal of Asia-Pacific …, 2018 - Elsevier
The lilac pyralid, Palpita nigropunctalis Bremer (Lepidoptera: Crambidae), is a common pest of Oleaceae plants. A crude extract of the female sex pheromone glands was examined by …
Number of citations: 5 www.sciencedirect.com
RM Horner, TES Sullivan, AM Sporle… - New Zealand Plant …, 2018 - journal.nzpps.org
Epiphyas postvittana is a major horticultural pest in many countries, including New Zealand. Recently, two minor components (E)-11-tetradecen-1-ol and (E)-11-hexadecenyl acetate …
Number of citations: 1 www.journal.nzpps.org
PEA Teal, JH Tumlinson - Journal of Chemical Ecology, 1989 - Springer
Extracts of the intact hairpencil glands and hairs from the hairpencil glands of males ofHeliothis virescens (F.) were analyzed by capillary gas chromatography (GC) and by GC-mass …
Number of citations: 57 link.springer.com
CP Whittle, RA Vickers, LS Kuniata, TE Bellas… - Journal of chemical …, 1995 - Springer
The composition of the sex pheromone ofSesamia grisescens was investigated using gas chromatography, electroantennograms, and field trap**. (Z)-11-Hexadecenyl acetate and (Z)…
Number of citations: 4 link.springer.com
WL Meyer, GL Debarr, JL Hanula… - Environmental …, 1986 - academic.oup.com
… E-11-hexadecenyl acetate (E 11-16:0Ac) and Z-9-hexadecenyl acetate (Z9-16:0Ac) were synthesized in our laboratory. The compounds were found to be greater than 98% pure when …
Number of citations: 13 academic.oup.com

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